2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-difluorophenyl)acetamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, methylsulfonyl, trifluoromethyl, and difluorophenyl groups
Mechanism of Action
Target of Action
The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of DNA. It catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
It is believed to interact with its target, thymidylate synthase, and inhibit its function . This inhibition disrupts the synthesis of DNA, leading to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The compound affects the DNA synthesis pathway by inhibiting Thymidylate synthase . This results in a decrease in the production of dTMP, a critical component of DNA. The downstream effect of this is a disruption in DNA replication and repair, leading to cell cycle arrest and apoptosis .
Result of Action
The inhibition of Thymidylate synthase by this compound leads to a disruption in DNA synthesis . This results in cell cycle arrest and triggers programmed cell death, or apoptosis . The ultimate effect at the molecular and cellular level is a reduction in the proliferation of cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the aniline derivative: This involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group.
Acylation: The resulting intermediate is then acylated with 2,4-difluorophenylacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-difluorophenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the sulfonyl group.
Scientific Research Applications
2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(4-iodophenyl)acetamide
- 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-difluorophenyl)acetamide is unique due to the presence of the difluorophenyl group, which can impart different chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF5N2O3S/c1-28(26,27)24(14-6-9(16(20,21)22)2-4-11(14)17)8-15(25)23-13-5-3-10(18)7-12(13)19/h2-7H,8H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANELNYLPZRTDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)F)F)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF5N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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